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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993

An In-depth Analysis for Researchers, Scientists,
and Drug Development Professionals

Carlsbad, CA — December 3, 2025 — TYRA-300, an investigational, orally administered,
selective fibroblast growth factor receptor 3 (FGFR3) inhibitor, is a promising therapeutic
candidate currently under development by Tyra Biosciences. This document provides a
comprehensive technical overview of the discovery, preclinical development, and clinical
evaluation of TYRA-300, with a focus on its applications in oncology and skeletal dysplasias.

Introduction

TYRA-300 was conceived through a sophisticated structure-based drug design approach,
leveraging Tyra Biosciences' proprietary SNAP platform.[1] The primary design objective was to
create a potent and selective inhibitor of FGFR3, thereby mitigating the off-target toxicities
associated with pan-FGFR inhibitors, which often lead to adverse events such as
hyperphosphatemia (FGFR1 inhibition), stomatitis, and ocular toxicities (FGFR2 inhibition), and
gastrointestinal issues (FGFR4 inhibition).[2][3] TYRA-300 was specifically engineered to be
agnostic to the FGFR3 gatekeeper mutations (e.g., V555M/L) that confer resistance to existing
therapies.[4][5]

The development of TYRA-300 is being pursued for two distinct therapeutic areas: the
treatment of advanced solid tumors harboring FGFR3 gene alterations, including metastatic
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urothelial carcinoma (mUC), and the management of skeletal dysplasias, most notably
achondroplasia, the most common form of dwarfism.[6][7]

Preclinical Development
In Vitro Pharmacology

TYRA-300 has demonstrated significant potency and selectivity for FGFR3 in a variety of in
vitro assays. The half-maximal inhibitory concentrations (IC50s) were determined in Ba/F3
cellular assays, which are a standard method for assessing the potency of kinase inhibitors.

T . TYRA-300 Erdafitinib Futibatinib Pemigatinib Infigratinib
arge

< IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
FGFR1 113 55 3.9 12.3 15.3
FGFR2 34.9 18 1.0 4.3 5.8
FGFR3 1.8 13 0.8 5.2 6.9
FGFR4 98.4 17.7 6.1 142 459
Data
compiled
from
corporate
presentations

(8]

Furthermore, a kinome scan was performed to assess the broader selectivity of TYRA-300.
The results from a scanMAX*" screen by Reaction Biology Inc. are summarized below.
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Kinase TYRA-300 IC50 (nM) Fold Selectivity vs. FGFR3
FGFR3 1.6 1.0x

FLT4 2.1 1.3x

FGFR2 6.5 4.0x

FGFR4 11.0 6.9x

JAK?2 35.5 22x

LTK 65.1 41x

FGFR1 108 68x

FLT1 201 126x

JAK3 206 129x

Data generated by Reaction
Biology Inc. and presented by

Tyra Biosciences.[9]

In Vivo Pharmacology

The in vivo efficacy of TYRA-300 has been evaluated in preclinical models of both cancer and
skeletal dysplasia.

2.2.1. Oncology Models

In xenograft models of human bladder cancer with FGFR3 alterations, TYRA-300
demonstrated significant tumor growth inhibition. Notably, in a model expressing the
FGFR3::TACC3 fusion and another with the S249C mutation, TYRA-300 led to tumor
regression.[4]

2.2.2. Skeletal Dysplasia Models

TYRA-300 has been studied in mouse models of achondroplasia (Fgfr3Y367C/+) and
hypochondroplasia (FgfraN534K/+).[10][11] In the achondroplasia model, daily administration
of 1.2 mg/kg TYRA-300 for 15 days resulted in statistically significant increases in body length
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and the length of the femur and tibia.[12] Histological analysis of the growth plates in these
models revealed that TYRA-300 restored the architecture by increasing the proliferation and
differentiation of chondrocytes.[13]

TYRA-300-
Parameter Vehicle-Treated  Treated (1.2 % Increase p-value
mg/kg)
Body Length - - 17.6% <0.0001
Femur Length - - 24.4% <0.0001
Tibia Length - - 38.3% <0.0001

Data from a 15-
day study in an
FGFR3 Y367C/+
mouse model.
[12]

In a model of hypochondroplasia, daily treatment with 1.8 mg/kg TYRA-300 for 21 days also
led to significant increases in the length of the appendicular skeleton and an increase in the
size of the foramen magnum.[11]
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TYRA-300-
Parameter Vehicle-Treated  Treated (1.8 % Increase p-value
mg/kg)
Femur Length - - 3.70% <0.01
Tibia Length - - 3.75% <0.05
Humerus Length - - 3.22% <0.05
Ulna Length - - 5.03% <0.01

Foramen
) - - 5.88% <0.05
Magnum Size

Data from a 21-
day study in an
Fgfr3Asn534Lys/
+ preclinical
model.[11]

Clinical Development

TYRA-300 is currently being evaluated in the multi-center, open-label, Phase 1/2 SURF301
clinical trial (NCT05544552) for patients with advanced solid tumors harboring FGFR3 gene
alterations.[14]

SURF301 Trial Design

The SURF301 study is designed to assess the safety, tolerability, pharmacokinetics (PK), and
preliminary anti-tumor activity of TYRA-300.[15] The trial consists of a Phase 1 dose-escalation
part and a Phase 2 dose-expansion part.[16]

e Phase 1: To determine the maximum tolerated dose (MTD) and the recommended Phase 2
dose (RP2D) of TYRA-300.[14]

e Phase 2: To evaluate the preliminary anti-tumor activity of TYRA-300 in specific cohorts of
patients with FGFR3-altered tumors.[16]
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Key inclusion criteria for the trial include adults with histologically confirmed advanced solid
tumors with an eligible FGFR3 gene mutation or fusion who have exhausted standard
therapeutic options.[17]

Preliminary Clinical Data

Interim results from the SURF301 trial have shown promising anti-tumor activity in patients with
metastatic urothelial cancer.[18][19]

] Partial Response Disease Control
Dose Cohort Number of Patients
(PR) Rate Rate (DCR)
>90 mg QD 11 54.5% 100%
90 mg QD 10 50%
120 mg QD 1 100%

Data from the
SURF301 trial as of
the data cutoff date.
[18][20]

TYRA-300 has been generally well-tolerated, with a low incidence of serious treatment-related
adverse events.[19] The pharmacokinetic data from the trial indicated that doses of at least 90
mg per day provide adequate target coverage.[21]

Regulatory Milestones

TYRA-300 has received several important designations from the U.S. Food and Drug
Administration (FDA) for its potential use in achondroplasia, recognizing the significant unmet
medical need in this patient population.

Signaling Pathways and Experimental Workflows
FGFR3 Signaling in Urothelial Carcinoma

In urothelial carcinoma, activating mutations or fusions of FGFR3 lead to constitutive activation
of the receptor, driving downstream signaling pathways, primarily the RAS-MAPK and PI3K-
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AKT pathways, which promote cell proliferation and survival.[22]
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In chondrocytes, FGFR3 acts as a negative regulator of bone growth.[23] Gain-of-function
mutations in FGFR3, as seen in achondroplasia, lead to an exaggeration of this negative
regulation, resulting in impaired chondrocyte proliferation and differentiation.[6] This is
mediated through pathways including STAT1 and the upregulation of cell cycle inhibitors like
p21.[24]
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Click to download full resolution via product page
FGFR3 Signaling Pathway in Achondroplasia

Experimental Workflow for In Vitro Kinase Inhibition
Assay
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A common method for determining the IC50 of a kinase inhibitor is a biochemical kinase assay,
such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[12][25]

Prepare serial dilution
of TYRA-300

Prepare kinase/ . Mix inhibitor, Incubate at Read plate for Analyze data and
N . kinase, and tracer 5
antibody mixture X room temperature FRET signal calculate IC50
in 384-well plate
Prepare tracer
solution

Click to download full resolution via product page
Workflow for a Kinase Inhibition Assay

Experimental Protocols
In Vitro BaJF3 Cellular Proliferation Assay

This assay is used to determine the potency of an inhibitor in a cellular context.

o Cell Seeding: Ba/F3 cells engineered to express a specific FGFR isoform or mutant are
seeded into 96-well plates at a density of approximately 1 x 10"3 cells per well and
incubated for 24 hours.[4]

o Compound Treatment: A serial dilution of TYRA-300 is prepared in the cell culture medium.
The existing medium is removed from the cells, and the medium containing various
concentrations of the inhibitor is added.

 Incubation: The cells are incubated for 5 days under standard cell culture conditions (37°C,
5% CO2).[4]

 Viability Measurement: Cell viability is assessed using a commercially available kit, such as
the CellTiter 96 AQueous Non-Radioactive Cell Proliferation kit. The MTS reagent is added
to the cells and incubated for 2 hours.[4]
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» Data Acquisition and Analysis: The absorbance at 490 nm is measured using a microplate
reader. The viability of treated cells is expressed as a fraction of the untreated control cells,
and the IC50 value is determined by fitting the data to a dose-response curve.[4]

In Vivo Xenograft Model for Urothelial Carcinoma

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of TYRA-300
in @ mouse xenograft model.

Cell Implantation: Human bladder cancer cells harboring a specific FGFR3 alteration (e.g.,
FGFR3::TACC3 fusion or S249C mutation) are implanted subcutaneously into
immunocompromised mice.[4]

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The
mice are then randomized into treatment and control groups.

Drug Administration: TYRA-300 is administered orally to the treatment group at a specified
dose and schedule. The control group receives a vehicle.[4]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor
volumes in the treated group to the control group. Tumor regression may also be observed.

[4]

SURF301 Clinical Trial Protocol (Simplified)

This provides a simplified overview of the patient journey through the SURF301 clinical trial.

» Patient Screening: Potential participants undergo screening to confirm eligibility, including
histological confirmation of an advanced solid tumor with an eligible FGFR3 gene alteration
and an ECOG performance status of <1.[17]

o Enrollment and Baseline Assessment: Eligible patients are enrolled and undergo baseline
assessments, including physical examination, laboratory tests, and imaging scans to
measure tumor size according to RECIST v1.1 criteria.[26]
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o Treatment: Patients receive oral TYRA-300 once daily in 28-day cycles. The dose is
determined by the phase of the study (dose escalation or expansion).[16]

» Monitoring and Assessment: Patients are monitored for adverse events, and tumor
assessments are performed at regular intervals to evaluate response to treatment.
Pharmacokinetic and pharmacodynamic samples are also collected.[14]

e End of Treatment: Treatment continues until disease progression, unacceptable toxicity, or
patient withdrawal.[14]

Conclusion

TYRA-300 is a rationally designed, selective FGFR3 inhibitor with a promising preclinical and
early clinical profile. Its selectivity for FGFR3 is intended to provide a more favorable safety
profile compared to pan-FGFR inhibitors. The potent anti-tumor activity observed in preclinical
models and the encouraging preliminary efficacy data from the SURF301 trial in patients with
metastatic urothelial carcinoma highlight its potential as a valuable new therapeutic option in
oncology. Furthermore, the positive results in preclinical models of achondroplasia and
hypochondroplasia suggest that TYRA-300 could address the underlying cause of these
skeletal dysplasias. The ongoing clinical development will further elucidate the therapeutic
potential of TYRA-300 in these and other indications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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